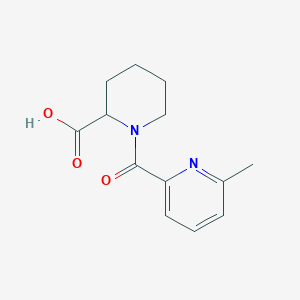
N-methyloxepan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyloxepan-4-amine (NMOA) is a synthetic compound that has been studied extensively in the scientific community. It is a derivative of the amino acid tyrosine and is a structural analog of the neurotransmitter dopamine. NMOA has a wide range of applications in scientific research and has been studied for its potential therapeutic effects.
科学的研究の応用
N-methyloxepan-4-amine has been studied extensively for its potential therapeutic effects. It has been investigated for its potential to treat depression, anxiety, and other mental health disorders. It has also been studied for its potential to treat addiction and substance abuse, as well as its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
作用機序
The exact mechanism of action of N-methyloxepan-4-amine is not yet fully understood. However, it appears to act as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been shown to increase levels of serotonin and norepinephrine, which are thought to be responsible for its effects on addiction and substance abuse. Additionally, it has been shown to increase levels of glutamate and GABA, which are thought to be responsible for its potential to treat neurological disorders.
実験室実験の利点と制限
N-methyloxepan-4-amine has several advantages and limitations for use in laboratory experiments. The major advantage is its relative safety and lack of toxicity, which makes it suitable for use in experiments involving human subjects. Additionally, its ability to cross the blood-brain barrier makes it useful for experiments involving brain tissue. However, its relatively short half-life (approximately 30 minutes) means that it must be administered frequently to maintain its effects, which can be limiting in some experiments.
将来の方向性
There are several potential future directions for research on N-methyloxepan-4-amine. One potential direction is to further investigate its potential therapeutic effects. This could include exploring its potential to treat other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, further research could be conducted on its potential to treat neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Another potential direction is to explore its potential to treat addiction and substance abuse. Finally, further research could be conducted on its mechanism of action and its biochemical and physiological effects.
合成法
N-methyloxepan-4-amine can be synthesized from tyrosine and a variety of other compounds. The most common method involves the reaction of tyrosine with aldehydes (such as formaldehyde) in the presence of a catalytic amount of an acid. This reaction produces a compound known as N-methyltyrosine, which can then be further reacted with ammonia to form this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-methyloxepan-4-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-hydroxyhexanenitrile", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-hydroxyhexanenitrile to 4-hydroxyhexanamide", "4-hydroxyhexanenitrile is reacted with methylamine in the presence of sodium borohydride to yield 4-hydroxyhexanamide.", "Step 2: Conversion of 4-hydroxyhexanamide to 4-chloro-1-oxepan-2-one", "4-hydroxyhexanamide is reacted with hydrochloric acid and acetic anhydride to form 4-acetoxyhexanamide.", "The resulting compound is then treated with sulfuric acid to yield 4-chloro-1-oxepan-2-one.", "Step 3: Conversion of 4-chloro-1-oxepan-2-one to N-methyloxepan-4-amine", "4-chloro-1-oxepan-2-one is reacted with sodium hydroxide and methylamine to yield N-methyloxepan-4-amine.", "The product is then purified using a combination of sodium sulfate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate.", "The final product is obtained by evaporation of the solvent and recrystallization from water." ] } | |
CAS番号 |
1492728-67-2 |
分子式 |
C7H15NO |
分子量 |
129.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



